AdBrettPhos

Descripción general

Descripción

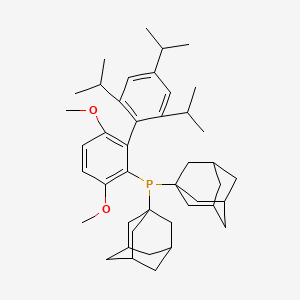

AdBrettPhos is a phosphine-based ligand used in the direct monoarylation of ammonia and suppresses diarylation . It is also a good ligand for five-membered heteroarene couplings and is employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .

Synthesis Analysis

AdBrettPhos was synthesized and used along with tBuBrettPhos in C-O coupling reactions at low temperatures . Pd catalysts containing these ligands were used to couple electron-neutral aryl bromides with phenols at room temperature for the first time .Molecular Structure Analysis

The molecular formula of AdBrettPhos is C43H61O2P . The average mass is 640.917 Da and the monoisotopic mass is 640.440918 Da .Chemical Reactions Analysis

AdBrettPhos is used in the direct monoarylation of ammonia and suppresses diarylation . It is also used in five-membered heteroarene couplings and in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .Physical And Chemical Properties Analysis

AdBrettPhos has a molecular formula of CHOP, an average mass of 640.917 Da, and a monoisotopic mass of 640.440918 Da . It has 2 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 2 Rule of 5 violations . Its ACD/LogP is 13.59 .Aplicaciones Científicas De Investigación

AdBrettPhos: A Comprehensive Analysis of Scientific Research Applications: AdBrettPhos, known by its chemical names “2-(Di-1-adaMantylphosphino)-3,6-diMethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl” and “bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane,” is a phosphine-based ligand with several unique applications in scientific research. Below is a detailed analysis of its applications, each within its own dedicated section.

Monoarylation of Ammonia

AdBrettPhos has been utilized in the monoarylation of ammonia, particularly showing aptitude for challenging 5-member heterocyclic substrates . This application is significant as it enables the formation of arylamines, which are valuable intermediates in pharmaceuticals and agrochemicals.

Heteroarene Couplings

The ligand is also employed in facilitating five-membered heteroarene couplings . These reactions are crucial for constructing complex organic molecules that can serve as building blocks for various chemical syntheses.

C-N Coupling Reactions

AdBrettPhos is instrumental in the preparation of phosphine-ligated palladium complexes that aid in C-N coupling reactions . These reactions are pivotal in creating carbon-nitrogen bonds essential for the synthesis of numerous organic compounds.

Transition Metal-Catalyzed Processes

Phosphine ligands like AdBrettPhos play a vital role in transition metal-catalyzed processes. They have been used to overcome synthesis challenges by fine-tuning electronic and steric properties .

Structural Transformation of Metal Nanoclusters

These ligands can induce structural transformations in metal nanoclusters, which is a process that can “peel” and “etch” different template nanoclusters for various applications .

Catalysis with Gold Clusters

The use of AdBrettPhos with gold clusters allows for the preparation of varying core sizes and structures. The weak gold-phosphorous bonding is advantageous for ligand exchange and removal in catalysis applications without causing agglomeration .

Homogenous Transition Metal Catalysis

AdBrettPhos serves as an ancillary ligand for a variety of homogenous transition metal-catalyzed transformations, including hydrogenation reactions .

Synthesis of P-Chiral Phosphine Ligands

The compound is also relevant in the synthesis of P-chiral phosphine ligands, which possess chiral centers at the phosphorus atoms. These ligands are synthesized using phosphine–boranes as intermediates and have high-performance applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGHOZQCYNKWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Di-1-adaMantylphosphino)-3,6-diMethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is AdBrettPhos and what types of reactions is it used for?

A1: AdBrettPhos (also known as biphenyl-diadamantylphosphine) is an organophosphorus compound primarily used as a ligand in palladium-catalyzed cross-coupling reactions [, , , ]. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: The provided papers highlight the use of AdBrettPhos in palladium-catalyzed fluorination and amination reactions. What makes AdBrettPhos particularly suitable for these transformations?

A2: AdBrettPhos possesses several structural features that contribute to its effectiveness in palladium catalysis:

- Bulky Structure: The two adamantyl groups attached to the phosphorus atom create significant steric hindrance around the palladium center. This bulkiness facilitates reductive elimination, a crucial step in cross-coupling reactions, leading to the desired product formation [, ].

- Electron-Richness: The biphenyl group and the phosphorus atom itself are electron-rich, which enhances the oxidative addition step of the catalytic cycle. This property is especially important for activating less reactive substrates like aryl chlorides, enabling efficient amination reactions [].

Q3: What are the advantages of using a precatalyst system like [(1,5-cyclooctadiene)(AdBrettPhos·Pd)2] for fluorination reactions, as described in one of the papers?

A3: The use of [(1,5-cyclooctadiene)(AdBrettPhos·Pd)2] as a precatalyst offers several advantages []:

Q4: One paper mentions the synthesis of a series of ligands related to AdBrettPhos. What was the goal of this research?

A4: Researchers synthesized a series of novel dialkylbiarylphosphine ligands similar to AdBrettPhos to investigate the impact of structural modifications on catalytic activity in C-N coupling reactions []. The aim was to gain a deeper understanding of the structure-activity relationships (SAR) within this ligand class and potentially identify even more efficient catalysts for specific transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)